(R)-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one
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Overview
Description
®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of the phenylethyl group and the chiral center at the oxazolidinone ring makes this compound particularly interesting for various applications in medicinal chemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one typically involves the reaction of a chiral amino alcohol with a phenylacetic acid derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the phenylethyl group, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone ring, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid derivatives, while reduction can produce phenylethyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology
The compound’s biological activity is of interest in various research fields. It can act as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of oxazolidinones are explored for their potential as therapeutic agents. They have shown promise in the treatment of bacterial infections and other diseases.
Industry
Industrially, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable in the production of enantiomerically pure drugs.
Mechanism of Action
The mechanism of action of ®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one: The enantiomer of the compound, which may have different biological activities and applications.
4-Phenyl-2-oxazolidinone: A simpler oxazolidinone derivative without the chiral center.
N-Benzyl-2-oxazolidinone: Another derivative with a benzyl group instead of the phenylethyl group.
Uniqueness
®-4-(2-Oxo-2-phenylethyl)oxazolidin-2-one is unique due to its chiral nature and the presence of the phenylethyl group. This combination imparts specific stereochemical properties and biological activities that are not found in its simpler analogs.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4R)-4-phenacyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)6-9-7-15-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI Key |
RXYPIUCEVLHVIU-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)O1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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